molecular formula C21H21N3O4S2 B2520539 1-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane CAS No. 1207048-56-3

1-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane

Cat. No.: B2520539
CAS No.: 1207048-56-3
M. Wt: 443.54
InChI Key: YUWCPVRXAXCQIX-UHFFFAOYSA-N
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Description

The compound 1-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane (hereafter referred to as the target compound) is a heterocyclic molecule with a complex architecture. Its structure includes:

  • A benzofuran core substituted with a methyl group at position 2.
  • A 1,2,4-oxadiazole ring at position 2 of the benzofuran, further functionalized with a thiophen-2-yl group.
  • A sulfonyl linker connecting the benzofuran to a seven-membered azepane ring.

Properties

IUPAC Name

5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-14-16-13-15(30(25,26)24-10-4-2-3-5-11-24)8-9-17(16)27-19(14)21-22-20(23-28-21)18-7-6-12-29-18/h6-9,12-13H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWCPVRXAXCQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core benzofuran structure, followed by the introduction of the oxadiazole and thiophene groups. The final step involves the sulfonylation of the azepane ring.

    Core Benzofuran Synthesis: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Oxadiazole Formation: The oxadiazole ring is typically formed via the cyclization of a hydrazide with a nitrile in the presence of a dehydrating agent.

    Thiophene Introduction: Thiophene can be introduced through a palladium-catalyzed cross-coupling reaction.

    Sulfonylation: The final step involves the sulfonylation of the azepane ring using a sulfonyl chloride in the presence of a base.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Overview

The compound features several significant structural components:

  • Benzofuran moiety : Known for its diverse biological activity.
  • Oxadiazole ring : Associated with antimicrobial and anticancer properties.
  • Thiophene group : Enhances electronic properties, making it suitable for electronic applications.
  • Sulfonyl azepane : Contributes to the compound's reactivity and interaction capabilities.

The molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, with a molecular weight of approximately 438.5 g/mol.

Medicinal Chemistry

The compound's unique structure suggests several potential therapeutic applications:

Therapeutic Area Potential Applications
Anti-inflammatoryInhibiting inflammatory pathways.
AntimicrobialTargeting bacterial and fungal infections.
AnticancerModulating cancer cell apoptosis and proliferation.

Case Study : Preliminary studies have indicated that 1-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane exhibits significant antimicrobial activity against various strains of bacteria and fungi. The mechanism of action appears to involve the disruption of cellular membranes and inhibition of key metabolic pathways.

Material Science

The incorporation of thiophene and oxadiazole moieties allows for applications in organic electronics:

Application Type Details
Organic Light Emitting Diodes (OLEDs)Utilized as an emissive layer due to its luminescent properties.
Organic Field Effect Transistors (OFETs)Acts as a semiconductor material with favorable charge transport characteristics.

Case Study : Research has demonstrated the successful integration of 1-({3-Methyl-2-[3-(thiophen-2-yil)-1,2,4-oxadiazol-5-y]-1-benzofuran-5-y]}sulfonyl)azepane into OLED devices, resulting in enhanced brightness and efficiency compared to traditional materials.

Biological Studies

The compound can serve as a probe in biological research to investigate various molecular interactions:

Study Type Purpose
Interaction StudiesUnderstanding how the compound affects enzyme activity and receptor binding.
Pathway AnalysisInvestigating its role in cellular signaling pathways related to inflammation and cancer.

Case Study : Interaction studies have revealed that this compound can inhibit specific kinases involved in cancer cell signaling, suggesting a potential role in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 1-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane is not fully understood, but it is believed to interact with multiple molecular targets. The thiophene and oxadiazole rings may interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues from the Same Chemical Family

Derivatives with Varied Oxadiazole Substituents

The target compound is structurally related to derivatives where the thiophen-2-yl group on the oxadiazole is replaced with other aryl groups. For example:

  • 1-[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonyl]azepane (F987-0268): Molecular formula: C₂₄H₂₅N₃O₄S (identical to the target compound). Substituent: Phenyl instead of thiophen-2-yl on the oxadiazole.
  • 1-{3-Methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonyl}azepane (F987-0269):
    • Substituent: 4-Methylphenyl on the oxadiazole.
    • Molecular weight: 451.54 g/mol .
    • Implications: The methyl group may increase hydrophobicity, affecting solubility or membrane permeability .
Analogues with Simplified Scaffolds

Simpler derivatives lacking the benzofuran-sulfonyl-azepane backbone highlight the target compound's unique features:

  • 1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine (BB10-5416):
    • Molecular formula: C₁₁H₁₄N₄OS .
    • Molecular weight: 250.32 g/mol .
    • Key differences: Replaces benzofuran and azepane with a pyrrolidine-amine and a methylene linker.
    • Implications: The absence of the sulfonyl group and benzofuran core reduces molecular complexity, likely diminishing target specificity .
  • 1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (OMXX-285708-01):
    • Molecular formula: C₁₁H₁₅ClN₄OS .
    • Key differences: Incorporates a piperazine ring instead of azepane and includes a hydrochloride salt.
    • Implications: The charged piperazine may improve aqueous solubility but reduce blood-brain barrier penetration compared to azepane .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Analogues
Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
Target Compound C₂₄H₂₅N₃O₄S 451.54 Thiophen-2-yl, benzofuran, sulfonyl, azepane
F987-0268 C₂₄H₂₅N₃O₄S 451.54 Phenyl on oxadiazole
F987-0269 C₂₄H₂₅N₃O₄S 451.54 4-Methylphenyl on oxadiazole
BB10-5416 C₁₁H₁₄N₄OS 250.32 Pyrrolidine-amine, methylene linker
OMXX-285708-01 C₁₁H₁₅ClN₄OS 298.78 Piperazine hydrochloride
1-[3-(Thiophen-2-YL)-oxadiazol-YL]cyclohexan-1-amine C₁₂H₁₅N₃OS 249.33 Cyclohexane ring
Key Observations:
  • Molecular Weight and Complexity : The target compound and its benzofuran-containing analogs (F987 series) are significantly larger (>450 g/mol) than simpler derivatives like BB10-5416 (~250 g/mol), suggesting differences in bioavailability and synthetic accessibility .
  • Role of the Sulfonyl Group : Present only in the target compound and F987 analogs, this group may enhance hydrogen bonding or electrostatic interactions with biological targets compared to methylene-linked derivatives .

Biological Activity

The compound 1-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structural motif combining a benzofuran moiety with a thiophenyl-substituted oxadiazole, linked through a sulfonamide group to an azepane. This structural complexity is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and benzofuran moieties exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives of oxadiazole have shown significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds demonstrate notable inhibition against bacterial enzymes such as tyrosinase.
  • Apoptosis Induction : Certain derivatives can trigger apoptosis in cancer cells through ROS generation and mitochondrial dysfunction.

Anticancer Activity

A study highlighted that derivatives similar to the target compound exhibited moderate to strong anticancer activity. For instance, a related oxadiazole derivative showed an IC50 value of approximately 92.4 µM against multiple cancer cell lines, including human colon and lung adenocarcinomas .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHT-29 (Colon)92.4Topoisomerase inhibition
Compound BLXFA 629 (Lung)85.0Telomerase inhibition
Compound CMAXF 401 (Breast)78.5Apoptosis induction

The biological activity of the target compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety is known for inhibiting key enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Compounds induce oxidative stress in cancer cells, leading to apoptosis.
  • Mitochondrial Dysfunction : The interaction with mitochondrial membranes disrupts their potential, promoting cell death.

Study on Tyrosinase Inhibition

A recent study synthesized various benzofuran-oxadiazole compounds and evaluated their tyrosinase inhibition activity. One derivative showed an IC50 value of 11 µM, outperforming ascorbic acid, a standard antioxidant . This suggests potential applications in skin whitening and anti-aging formulations.

Apoptosis Induction in K562 Cells

In another investigation, derivatives of the target compound were tested for their ability to induce apoptosis in K562 leukemia cells. Results indicated that specific compounds significantly increased caspase activity, suggesting a robust pro-apoptotic effect .

Q & A

Q. How can computational methods predict its environmental fate and ecotoxicity?

  • Framework :
  • QSPR Models : Correlate logP and molecular weight with biodegradation rates .
  • Ecotoxicogenomics : Expose Daphnia magna and analyze gene expression changes via RNA-seq .

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